molecular formula C10H7Cl B13735303 2-Chloroazulene CAS No. 36044-31-2

2-Chloroazulene

Cat. No.: B13735303
CAS No.: 36044-31-2
M. Wt: 162.61 g/mol
InChI Key: VIYSBJPISLKKIU-UHFFFAOYSA-N
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Description

2-Chloroazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulenes are non-benzenoid aromatic hydrocarbons, consisting of fused five- and seven-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroazulene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, this compound can be prepared by reacting azulene with chlorine gas in the presence of a catalyst . Another method involves the reaction of azulene with N-chlorosuccinimide (NCS) under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of azulene using chlorine gas. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloroazulene involves its interaction with nucleophiles, leading to the formation of substitution products. The chlorine atom at the second position of the azulene ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to produce a wide range of azulene derivatives .

Comparison with Similar Compounds

    2-Bromoazulene: Similar to 2-Chloroazulene but with a bromine atom instead of chlorine.

    2-Iodoazulene: Contains an iodine atom at the second position.

    2-Fluoroazulene: Contains a fluorine atom at the second position.

Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate for synthesizing various azulene derivatives. Its reactivity is higher than 2-Fluoroazulene but lower than 2-Iodoazulene, providing an optimal balance for many synthetic applications .

Properties

CAS No.

36044-31-2

Molecular Formula

C10H7Cl

Molecular Weight

162.61 g/mol

IUPAC Name

2-chloroazulene

InChI

InChI=1S/C10H7Cl/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H

InChI Key

VIYSBJPISLKKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)Cl

Origin of Product

United States

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